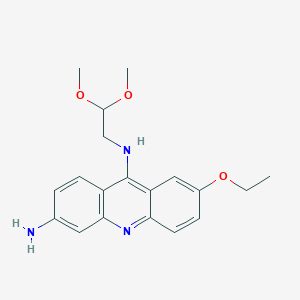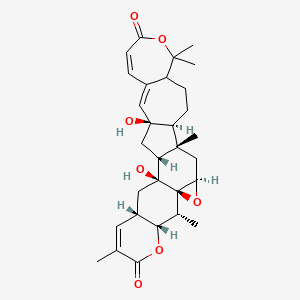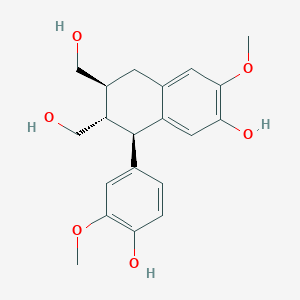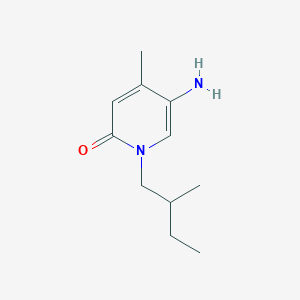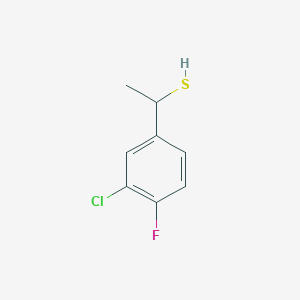
1-(3-Chloro-4-fluorophenyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H8ClFS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with a 3-chloro-4-fluorophenyl group
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)ethane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzene and ethane-1-thiol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the oxidation of the thiol group. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by nucleophilic substitution with the halogenated benzene derivative.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding hydrocarbon by removing the thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like nitric acid (HNO3) for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation with H2O2 can yield sulfonic acids, while nitration with HNO3 can introduce nitro groups onto the aromatic ring.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3-Chloro-4-fluorophenyl)ethane-1-thiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the aromatic ring can engage in π-π interactions with aromatic amino acids, influencing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)ethane-1-thiol can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)ethane-1-ol: This compound has a hydroxyl group (-OH) instead of a thiol group, leading to different chemical reactivity and biological activity.
1-(3-Chloro-4-fluorophenyl)ethane-1-amine: The presence of an amine group (-NH2) alters the compound’s basicity and potential interactions with biological targets.
1-(3-Chloro-4-fluorophenyl)ethane-1-carboxylic acid: The carboxylic acid group (-COOH) introduces acidity and the ability to form salts and esters.
Properties
Molecular Formula |
C8H8ClFS |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8ClFS/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3 |
InChI Key |
CSPBXNLFMWEQNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]acetic acid hydrochloride](/img/structure/B15240841.png)
![3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one](/img/structure/B15240847.png)
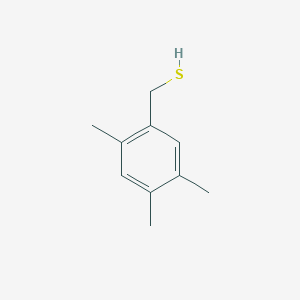

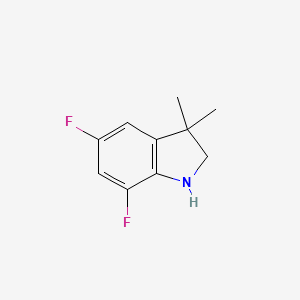
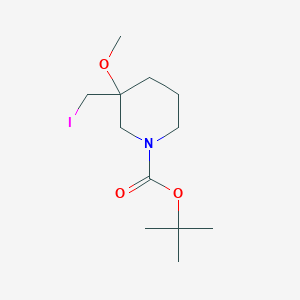
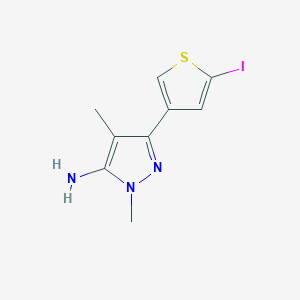
![1-Azaspiro[3.6]decane](/img/structure/B15240871.png)
